4-Aminohippuric-d4 Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

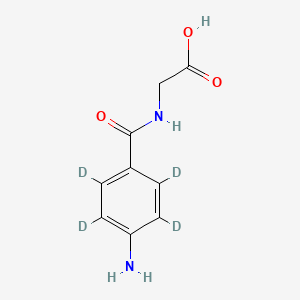

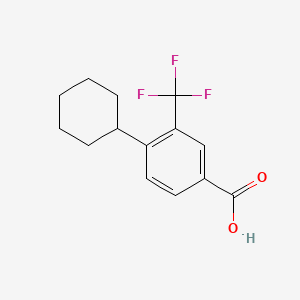

4-Aminohippuric-d4 Acid is a labelled 4-Aminohippuric acid . It is an acyl glycine, which are normally minor metabolites of fatty acids . The sodium salt form of 4-Aminohippuric acid can be used as a diagnostic tool to measure effective renal plasma flow (ERPF) .

Molecular Structure Analysis

The molecular formula of 4-Aminohippuric-d4 Acid is C9H6D4N2O3 . The InChI key is HSMNQINEKMPTIC-RHQRLBAQSA-N .Physical And Chemical Properties Analysis

The melting point of 4-Aminohippuric-d4 Acid is greater than 246°C . The molecular weight is 198.21 .Applications De Recherche Scientifique

Renal Function Diagnostics

4-Aminohippuric acid, commonly known as PAH, is renowned for its role in renal function tests . It offers critical insights into kidney health and function . PAH serves as a pivotal tool in nephrology, aiding in the assessment of renal plasma flow and glomerular filtration rate .

Study of Renal Physiology and Pathophysiology

Beyond medical diagnostics, PAH plays a crucial role in the study of renal physiology and pathophysiology . It enhances our understanding of kidney diseases .

Insights into Compound Interaction Dynamics and Metabolic Pathways

In chemistry, 4-aminohippuric acid provides insights into compound interaction dynamics and metabolic pathways . It showcases its versatility and critical role in scientific advancements .

Synthesis of Azo, Triazines and Schiff Bases Compounds

The 4-aminohippuric acid derivative could behave as primary aromatic amines and react with nitous acid to form diazonium salt . This has important applications in organic synthesis such as the reaction with phenols and amines to yield the azo compounds . These compounds have useful applications especially in dyes industry .

Antibacterial Properties

Some of hippuric acid derivatives (acetylenic amines containing hippurate group) showed biological activity as antibacterial agents . The 4-aminocinnamic modified DCFs exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .

Medical and Biological Activity

A number of triazines showed medical and biological activity . Some showed anti-tumor and anti-leukemia activity .

Mécanisme D'action

Target of Action

4-Aminohippuric-d4 Acid, commonly known as PAH, is primarily used in medical tests involving the kidney . It is utilized in the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . The primary targets of this compound are the glomeruli and the proximal tubules of the kidneys .

Mode of Action

4-Aminohippuric-d4 Acid is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Biochemical Pathways

It is known that the compound plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases

Pharmacokinetics

It is known that the compound is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (tm pah) . This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate .

Result of Action

The primary result of the action of 4-Aminohippuric-d4 Acid is the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . It provides critical insights into kidney health and function .

Action Environment

The action environment of 4-Aminohippuric-d4 Acid is primarily the renal system, specifically the glomeruli and the proximal tubules of the kidneys . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the overall health of the kidneys, the presence of other compounds or medications in the body, and individual patient factors such as age and overall health status .

Propriétés

IUPAC Name |

2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminohippuric-d4 Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)